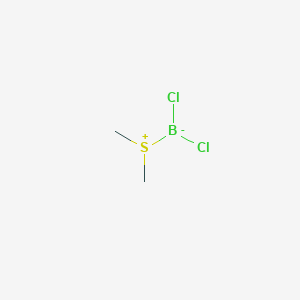
(3-Chloro-5-fluorophenyl)hydrazine
Vue d'ensemble
Description
(3-Chloro-5-fluorophenyl)hydrazine is a chemical compound with the molecular formula C6H6ClFN2 . It has an average mass of 160.577 Da and a monoisotopic mass of 160.020355 Da . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 . This code provides a standardized way to represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.03 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors .Applications De Recherche Scientifique
Synthèse de dérivés d'indole
(3-Chloro-5-fluorophenyl)hydrazine : est un précurseur précieux dans la synthèse de dérivés d'indole. Les indoles sont importants en chimie médicinale en raison de leur présence dans de nombreux produits naturels et produits pharmaceutiques. Le composé peut subir des réactions de cyclisation pour former des structures indoliques, qui sont des composants de base dans les médicaments qui présentent une large gamme d'activités biologiques, y compris des propriétés antivirales, anti-inflammatoires, anticancéreuses et antioxydantes .
Développement d'agents antiviraux
Les chercheurs ont utilisé This compound pour créer des dérivés de thiosemicarbazide avec des activités antivirales puissantes. Ces dérivés ont montré une efficacité contre une large gamme de virus à ARN et à ADN, y compris le virus Coxsackie B4, avec des valeurs de CI50 comprises entre 0,4 et 2,1 μg/mL .
Recherche en chimie agricole
Les dérivés du composé, tels que l'acide indole-3-acétique, jouent un rôle d'hormones végétales et sont impliqués dans la régulation de la croissance des plantes. En synthétisant des analogues de ces hormones, les chercheurs peuvent explorer de nouveaux produits chimiques agricoles qui pourraient améliorer les rendements des cultures et la résistance au stress .
Safety and Hazards
Mécanisme D'action
Target of Action
Hydrazine derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for (3-Chloro-5-fluorophenyl)hydrazine.
Mode of Action
It’s known that hydrazine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .
Biochemical Pathways
Given the potential for this compound to participate in suzuki–miyaura cross-coupling , it could be involved in various biochemical pathways that involve the formation or modification of carbon-carbon bonds.
Result of Action
The potential for this compound to participate in suzuki–miyaura cross-coupling suggests that it could induce significant structural and functional changes in its target molecules.
Propriétés
IUPAC Name |
(3-chloro-5-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSFQZXJAPOUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295622 | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260890-58-1 | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260890-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















